molecular formula C11H11N3O B2771047 2-Methyl-4-(pyrazin-2-yloxy)aniline CAS No. 926246-63-1

2-Methyl-4-(pyrazin-2-yloxy)aniline

Cat. No.: B2771047
CAS No.: 926246-63-1
M. Wt: 201.229
InChI Key: CIFRUDXIMWQHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-methyl-4-pyrazin-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFRUDXIMWQHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrazin-2-yloxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with pyrazine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Methyl-4-(pyrazin-2-yloxy)aniline are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrazin-2-yloxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

2-Methyl-4-(pyrazin-2-yloxy)aniline has shown potential in several medicinal applications:

  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, modulating enzyme activity which is crucial in various therapeutic contexts. For instance, it could target specific enzymes involved in metabolic pathways or disease mechanisms, thereby offering a route for drug development aimed at conditions like cancer or neurodegenerative diseases.
  • Targeting Adenosine Receptors :
    • Recent studies have indicated that pyrazine derivatives can interact with adenosine receptors (A1 and A2a), which are implicated in numerous physiological responses and pathologies such as cancer (non-small cell lung cancer, renal cell carcinoma) and neurological disorders . The structural similarity of 2-Methyl-4-(pyrazin-2-yloxy)aniline to these derivatives suggests it may also exhibit similar receptor-targeting capabilities.
  • Anticancer Potential :
    • The compound's ability to induce apoptosis in cancer cells has been noted in related studies of pyrazine derivatives. This highlights its potential role as an anticancer agent, especially when optimized through structural modifications to enhance potency and selectivity against specific cancer types .

Case Study 1: Enzyme Activity Modulation

In a study focusing on the modulation of enzyme activity, compounds similar to 2-Methyl-4-(pyrazin-2-yloxy)aniline were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and have been targeted for Alzheimer's disease therapy. The findings suggested that structural variations significantly influenced the inhibitory potency against these enzymes .

Case Study 2: Cancer Therapeutics

A comparative analysis of pyrazine derivatives demonstrated that modifications to the core structure could lead to enhanced anticancer activity. For instance, certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines by inducing cell cycle arrest and apoptosis. Such findings underscore the importance of structural optimization in developing effective cancer therapies based on the pyrazine scaffold .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₁H₁₁N₃O
  • SMILES : CC1=C(C=CC(=C1)OC2=NC=CN=C2)N
  • InChIKey : CIFRUDXIMWQHRX-UHFFFAOYSA-N

Structural Features :
The compound consists of an aniline backbone substituted with a methyl group at position 2 and a pyrazin-2-yloxy group at position 2. The pyrazine ring (a diazine with two nitrogen atoms at positions 1 and 4) introduces electron-withdrawing effects and hydrogen-bonding capabilities, while the methyl group contributes steric bulk .

Properties :

  • Electronic Behavior : The pyrazine moiety enhances charge transfer interactions, making the compound suitable for coordination chemistry and redox-active applications .
  • Solubility: Moderately polar due to the pyrazine oxygen and aniline amino group, though solubility varies with solvents .
  • Reactivity : The aniline NH₂ group is nucleophilic, and the pyrazine ring can participate in π-π stacking or metal coordination .

Comparison with Similar Compounds

2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5)

  • Molecular Formula : C₁₂H₁₉N₃
  • Key Differences: The pyrazine ring is replaced by a 4-methylpiperazine group, introducing a bulkier, more flexible substituent. Solubility: Lower solubility in polar solvents compared to the pyrazine analogue due to reduced hydrogen-bonding capacity .

2-Methyl-4-(pyridin-3-yloxy)aniline (CAS 332013-52-2)

  • Molecular Formula : C₁₂H₁₂N₂O
  • Key Differences :
    • Pyridine replaces pyrazine, reducing the number of nitrogen atoms from two to one.
    • Electronic Effects : Pyridine is less electron-deficient than pyrazine, altering redox behavior and metal-binding affinity .
    • Applications : Likely less effective in charge-transfer applications but may exhibit improved stability in acidic conditions .

2-Methyl-4-(1H-pyrazol-1-yl)aniline (CAS 102792-04-1)

  • Molecular Formula : C₁₀H₁₁N₃
  • Key Differences :
    • Pyrazole (a five-membered ring with two adjacent nitrogen atoms) replaces pyrazine.
    • Steric Effects : Pyrazole’s smaller size and different nitrogen arrangement may reduce steric hindrance, enhancing reactivity in cross-coupling reactions .
    • Coordination Chemistry : Pyrazole’s NH group enables stronger hydrogen bonding compared to pyrazine .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituent Solubility (Polar Solvents) Applications
2-Methyl-4-(pyrazin-2-yloxy)aniline C₁₁H₁₁N₃O 201.23 g/mol Pyrazin-2-yloxy Moderate Coordination chemistry, redox studies
2-Methyl-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₉N₃ 205.30 g/mol 4-Methylpiperazine Low Pharmaceuticals
2-Methyl-4-(pyridin-3-yloxy)aniline C₁₂H₁₂N₂O 200.24 g/mol Pyridin-3-yloxy Moderate Organic synthesis
2-Methyl-4-(1H-pyrazol-1-yl)aniline C₁₀H₁₁N₃ 173.22 g/mol Pyrazol-1-yl High Catalysis, ligand design

Table 2. Reactivity and Functional Group Impact

Compound Electron Effects Metal Coordination Preference Hydrogen-Bonding Capacity
2-Methyl-4-(pyrazin-2-yloxy)aniline Strong electron-withdrawing (pyrazine) Transition metals (e.g., Cu²⁺) High (pyrazine O/NH₂)
2-Methyl-4-(4-methylpiperazin-1-yl)aniline Electron-donating (piperazine) Rare Low
2-Methyl-4-(pyridin-3-yloxy)aniline Moderate electron-withdrawing (pyridine) Fe³⁺, Zn²⁺ Moderate (pyridine N)
2-Methyl-4-(1H-pyrazol-1-yl)aniline Electron-deficient (pyrazole) Pd⁰, Pt⁰ High (pyrazole NH)

Research Findings

  • Coordination Chemistry : 2-Methyl-4-(pyrazin-2-yloxy)aniline exhibits superior metal-binding efficiency compared to its pyridine and piperazine analogues due to the pyrazine ring’s dual nitrogen atoms .
  • Synthetic Utility : Pyrazole-substituted anilines (e.g., CAS 102792-04-1) are preferred in catalysis, whereas pyrazine derivatives excel in redox-active systems .

Biological Activity

2-Methyl-4-(pyrazin-2-yloxy)aniline is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for 2-Methyl-4-(pyrazin-2-yloxy)aniline is C₁₁H₁₁N₃O, with a structural representation as follows:

  • SMILES : CC1=C(C=CC(=C1)OC2=NC=CN=C2)N
  • InChI : InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3

Antimicrobial Activity

Research indicates that 2-Methyl-4-(pyrazin-2-yloxy)aniline exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, revealing that it has potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Candida albicans125
Escherichia coli250

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in breast cancer cells and causes cell cycle arrest at the G1 phase. The compound showed micromolar enzymatic potency against key targets involved in cancer progression, such as BRD4 and PARP1 .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

These findings indicate a promising role for 2-Methyl-4-(pyrazin-2-yloxy)aniline in cancer therapy.

Antioxidant Activity

The antioxidant capacity of 2-Methyl-4-(pyrazin-2-yloxy)aniline was assessed using various assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
ABTS Assay45

The biological activity of 2-Methyl-4-(pyrazin-2-yloxy)aniline is attributed to its ability to interact with specific biological targets. The presence of the pyrazine moiety is believed to enhance its binding affinity to target proteins involved in microbial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing this compound showed a reduction in bacterial load and improved healing time compared to controls.
  • Cancer Treatment : In vivo models demonstrated that administration of the compound significantly reduced tumor size in breast cancer xenografts, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-(pyrazin-2-yloxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 2-methyl-4-nitrophenol with 2-aminopyrazine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Reduction of the nitro group to an amine using hydrogenation (Pd/C catalyst) or sodium dithionite completes the synthesis .
  • Key Considerations : Solvent polarity and base strength significantly affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases may lead to incomplete substitution .

Q. How can spectroscopic and crystallographic data validate the structural integrity of 2-Methyl-4-(pyrazin-2-yloxy)aniline?

  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic proton environments (e.g., pyrazine ring protons at δ 8.3–8.5 ppm and aniline protons at δ 6.5–7.0 ppm). IR spectroscopy identifies N-H stretching (~3400 cm1^{-1}) and C-O-C ether linkages (~1250 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For example, the C-O bond between the pyrazine and benzene rings typically measures ~1.36 Å, consistent with ether linkages .

Advanced Research Questions

Q. What reaction pathways dominate in the functionalization of 2-Methyl-4-(pyrazin-2-yloxy)aniline, and how do intermediates impact product distribution?

  • Oxidation/Reduction : The aniline group can oxidize to nitroso or nitro derivatives under mild oxidizing agents (e.g., H2_2O2_2/acetic acid). Reduction with LiAlH4_4 may yield secondary amines, but over-reduction risks breaking the pyrazine-ether bond .
  • Substitution : Electrophilic substitution on the benzene ring (e.g., nitration) occurs preferentially at the para position to the methyl group. Steric hindrance from the pyrazine ring limits ortho substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.